molecular formula C12H8FNO2 B1439634 3-Fluoro-4-(pyridin-4-yl)benzoic acid CAS No. 1214359-83-7

3-Fluoro-4-(pyridin-4-yl)benzoic acid

Cat. No.: B1439634
CAS No.: 1214359-83-7
M. Wt: 217.2 g/mol
InChI Key: VAHXOHHQHVUNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(pyridin-4-yl)benzoic acid ( 1214359-83-7) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 12 H 8 FNO 2 and a molecular weight of 217.20 g/mol, is characterized by its 98% purity, making it suitable for demanding synthetic applications . The structural motif of a benzoic acid functionalized with a pyridinyl ring classifies it as a valuable scaffold for the synthesis of more complex molecules. Related pyridinyl-benzoic acid derivatives are frequently employed in the development of protein kinase inhibitors and have been investigated as potential inhibitors of biological targets such as TRPC6, which is relevant in the study of pulmonary and renal diseases . The incorporation of both a carboxylic acid and a pyridine ring provides two distinct sites for chemical modification, allowing researchers to create amide linkages or coordinate with metals, thereby enabling its use in constructing diverse compound libraries for biological screening. As a standard safety precaution, this product is classified with the signal word "Warning" and may cause skin or eye irritation . Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment. This product is intended for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

3-fluoro-4-pyridin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHXOHHQHVUNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The most widely reported and industrially scalable method to prepare 3-fluoro-4-(pyridin-4-yl)benzoic acid involves the Suzuki-Miyaura coupling between a halogenated fluorobenzoic acid and 4-pyridylboronic acid.

Reaction Scheme:

  • Starting Materials: 3-fluoro-4-halobenzoic acid (commonly bromide or chloride) and 4-pyridylboronic acid
  • Catalyst: Palladium complex, typically tetrakis(triphenylphosphine)palladium(0)
  • Base: Potassium carbonate or sodium carbonate
  • Solvent: Toluene, dimethylformamide (DMF), or a mixture thereof
  • Temperature: Elevated, typically around 80–100°C
  • Time: Approximately 10 hours

Mechanism: The palladium catalyst facilitates the coupling between the aryl halide and the boronic acid, forming the carbon–carbon bond between the fluorinated aromatic ring and the pyridinyl moiety.

Industrial Adaptation: Continuous flow reactors and optimized reaction parameters enhance yield and purity, making this method suitable for scale-up.

Parameter Typical Value Notes
Catalyst Pd(PPh3)4 (0.08 mmol) Tetrakis(triphenylphosphine)palladium
Base Na2CO3 or K2CO3 (10 mmol) Promotes transmetalation
Solvent Toluene or DMF Solubilizes reactants
Temperature 80–100 °C Ensures reaction progress
Reaction Time 10 hours Complete conversion
Yield Moderate to high (varies) Depends on substrate purity

Example Experimental Detail:

  • 35.144 mmol of 4-bromopyridine hydrochloride was reacted with 4-carboxyphenylboronic acid in toluene with sodium carbonate and Pd catalyst for 10 hours to afford a white intermediate product. This intermediate was further processed to obtain the target acid.

Post-Coupling Functional Group Transformations

After the Suzuki coupling, the intermediate may require further functional group manipulation to obtain the pure this compound.

Typical Steps:

  • Conversion of intermediates: For example, treatment with thionyl chloride (SOCl2) under reflux at 80 °C to convert carboxylic acid groups into acid chlorides or to facilitate further coupling reactions.
  • Purification: Precipitation by addition of water or acidification, followed by filtration and recrystallization from solvents such as ethyl acetate and hexane to yield pure crystalline product.
  • Activation and coupling: Use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and catalysts such as N,N-dimethyl-4-aminopyridine (DMAP) in DMF at room temperature for extended times (e.g., 68 hours) to achieve amide bond formation or further functionalization.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Suzuki-Miyaura Coupling 3-fluoro-4-halobenzoic acid + 4-pyridylboronic acid, Pd catalyst, base, toluene/DMF, 80–100 °C, 10h High selectivity, scalable Requires expensive Pd catalyst
Post-Coupling Functionalization Thionyl chloride reflux, carbodiimide coupling agents, DMAP, DMF, room temp to 80 °C Enables further derivatization Longer reaction times
One-Pot Synthesis Strategy Triphenylphosphine, copper acetate, lithium tert-butoxide, 1,4-dioxane, 40 °C, 18h Streamlined process Needs optimization for target
Hydrazone Intermediate Route Hydrazone formation, POCl3 chlorination, precipitation Useful for related fluorophenyl acids Multi-step, less direct

Research Findings and Notes

  • The Suzuki-Miyaura coupling remains the gold standard for constructing the biaryl bond between the fluorinated benzoic acid and the pyridinyl group, due to its robustness and adaptability to industrial scale.
  • Reaction yields and purity are highly dependent on catalyst loading, base choice, solvent system, and temperature control.
  • Post-coupling modifications allow for further functionalization, including amide formation or introduction of additional substituents.
  • Alternative one-pot and multi-step syntheses provide routes for structurally related compounds but require further validation for this specific compound.
  • Purification typically involves recrystallization and chromatographic techniques to achieve high purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Coupling Reactions: The pyridin-4-yl group can participate in further coupling reactions, such as Heck or Sonogashira couplings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

  • Substituted derivatives with various functional groups.
  • Coupled products with extended conjugation or additional aromatic rings.
  • Oxidized or reduced forms with altered electronic properties.

Scientific Research Applications

Chemistry

3-Fluoro-4-(pyridin-4-yl)benzoic acid serves as a crucial building block in organic synthesis. Its unique structure allows for:

  • Formation of Complex Molecules: It acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biological Applications

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains.
  • Anticancer Properties: The compound has been explored for its ability to inhibit cancer cell proliferation through enzyme inhibition mechanisms.

Mechanism of Action:
The interactions of this compound with biological macromolecules are significant for understanding its mechanism of action. It can form hydrogen bonds and π–π interactions with proteins, influencing enzyme activity and potentially modulating biochemical pathways.

Pharmaceutical Development

This compound is investigated for:

  • Drug Discovery: It serves as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Case Studies

Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the modulation of specific signaling pathways related to cell survival.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and specificity. The pyridin-4-yl group can form hydrogen bonds and π-π interactions with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Applications/Properties References
3-Fluoro-4-(pyridin-4-yl)benzoic acid C₁₂H₈FNO₂ -F (C3), -Pyridin-4-yl (C4) Metal-organic frameworks (MOFs)
4-(Pyridin-4-yl)benzoic acid (HL3) C₁₂H₉NO₂ -Pyridin-4-yl (C4) MOFs with high VOC adsorption
(E)-4-(2-(Pyridin-4-yl)vinyl)benzoic acid (HL4) C₁₄H₁₁NO₂ -Vinyl-Pyridin-4-yl (C4) MOFs with enhanced flexibility
3-Fluoro-4-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ -F (C3), -CF₃ (C4) APIs for epilepsy treatment
4-(3-Fluoropyridin-4-yl)benzoic acid C₁₂H₈FNO₂ -F (pyridine ring), -Pyridin-4-yl (C4) Pharmacological intermediates
trans-4-(2-(Pyridin-2-yl)vinyl)benzoic acid (III) C₁₄H₁₁NO₂ -Vinyl-Pyridin-2-yl (C4) Crystallizes in P21 space group
Electronic and Steric Effects
  • In contrast, 4-(Pyridin-4-yl)benzoic acid (HL3) lacks fluorine, reducing its polarity and altering MOF adsorption selectivity for chlorinated VOCs .
  • The trifluoromethyl group in 3-Fluoro-4-(trifluoromethyl)benzoic acid introduces strong electron-withdrawing effects, making it a critical intermediate in potassium channel openers for epilepsy .
Crystallographic Behavior
  • Compounds like (E)-4-(2-(Pyridin-4-yl)vinyl)benzoic acid (HL4) exhibit elongated structures due to the vinyl spacer, enabling flexible MOF architectures . In contrast, trans-4-(2-(Pyridin-2-yl)vinyl)benzoic acid (III) crystallizes in the monoclinic P21 space group with needle-like morphology, reflecting steric constraints from the pyridin-2-yl orientation .

Biological Activity

3-Fluoro-4-(pyridin-4-yl)benzoic acid is an organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer research. Its structure, featuring a fluorine atom and a pyridine ring, enhances its reactivity and interaction with biological macromolecules, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₂H₉FNO₂
  • Molecular Weight : 217.2 g/mol

The presence of the fluorine atom at the third position of the benzoic acid moiety significantly influences the compound's electronic properties, enhancing its binding affinity to various biological targets.

Research indicates that this compound may act as an enzyme inhibitor or receptor ligand. The interactions with biological macromolecules involve:

  • Hydrogen Bonding : Facilitating the compound's binding to proteins.
  • π–π Interactions : Enhancing stability and specificity in molecular recognition processes.

These interactions are crucial for understanding its therapeutic potential, particularly in modulating biochemical pathways related to disease mechanisms.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits promising antibacterial properties. In vitro tests have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values indicate significant potency, suggesting that this compound could serve as a basis for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown activity against several cancer cell lines, including:

  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)

In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in these cancer cells, highlighting its potential as an anticancer therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
3-(Pyridin-4-yl)benzoic acidLacks the fluorine atomNo electron-withdrawing effect
4-(3-Carboxyphenyl)pyridineCarboxyl group at a different positionDifferent functional group
3-(2-Chloropyridin-4-yl)benzoic acidContains a chlorine atom instead of fluorineChlorine's electronic properties differ from fluorine
3-Fluoro-4-(trifluoromethyl)benzoic acidContains trifluoromethyl groupEnhanced fluorination effects

The unique presence of fluorine in this compound imparts distinct electronic properties that enhance its stability and interactions with biological targets compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activity further. For instance, derivatives were tested for their ability to inhibit specific kinases involved in cancer pathways, showcasing varied efficacy depending on structural modifications. Notably:

  • Kinase Inhibition : Some derivatives displayed significant inhibition of MAPKAPK2/MK2 and MAPKAPK3/MK3 kinases, which are crucial in regulating gene expression and protein synthesis in response to cellular stress .
  • Antitumor Efficacy : In vivo studies indicated that certain analogs could reduce tumor growth in murine models, suggesting a pathway for clinical development .

Q & A

Q. What are the common synthetic routes for 3-Fluoro-4-(pyridin-4-yl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions. A widely used method is the Suzuki-Miyaura coupling between a boronic acid derivative (e.g., pyridin-4-ylboronic acid) and a halogenated benzoic acid precursor (e.g., 3-fluoro-4-bromobenzoic acid). Key factors include:
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃).
  • Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF) under inert atmosphere.
  • Temperature : 80–100°C for 12–24 hours.
    Alternative methods include Ullmann coupling for aryl-aryl bond formation, though yields are lower (~50–60%) compared to Suzuki (~70–85%) .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Purity (%)Key Advantage
Suzuki-MiyauraPd(PPh₃)₄70–85>95High regioselectivity
Ullmann CouplingCuI/1,10-phenanthroline50–60~90No boronic acid needed

Q. How can the crystal structure of this compound be determined and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELXL is used for refinement, leveraging:
  • Hydrogen placement : Riding model or independent refinement for acidic protons.
  • Disorder handling : Split positions for flexible pyridinyl groups.
  • Validation tools : R-factor convergence (<5%), CheckCIF for geometric outliers.
    For twinned crystals, SHELXD is employed for structure solution, followed by SHELXL refinement with TWIN/BASF commands .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : ¹⁹F NMR (δ ~ -110 ppm for fluorine on benzoic acid; δ ~ -60 ppm for pyridinyl fluorine).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ at m/z 218.06119) .
  • Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) predicts CCS values for adducts (e.g., [M+H]⁺ CCS = 146.1 Ų) to validate structural integrity .

Q. Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺218.06119146.1
[M+Na]⁺240.04313160.2
[M-H]⁻216.04663148.0

Advanced Questions

Q. How do structural modifications (e.g., fluorine position, pyridinyl substitution) influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Fluorine position : 3-Fluoro substitution on the benzoic acid enhances metabolic stability compared to 4-fluoro analogs.
  • Pyridinyl substitution : 4-Pyridinyl improves binding to kinase targets (e.g., EGFR) due to π-π stacking.
  • Comparative analysis : Replace pyridinyl with pyrimidinyl reduces solubility but increases lipophilicity (logP +0.5) .

Q. Table 3: Analogs and Biological Activity

CompoundModificationIC₅₀ (nM)Solubility (µg/mL)
This compoundParent compound12015
3-Fluoro-4-(pyrimidin-2-yl)benzoic acidPyridinyl → pyrimidinyl858
4-Fluoro-3-(pyridin-4-yl)benzoic acidFluorine position swapped25020

Q. What computational methods predict physicochemical properties like collision cross-section (CCS)?

  • Methodological Answer : Trajectory Method (e.g., MOBCAL) calculates CCS using molecular dynamics simulations. Inputs include:
  • 3D Structure : Optimized via DFT (B3LYP/6-31G*).
  • Ion Mobility Parameters : Drift gas (N₂), temperature (300 K), electric field (25 V/cm).
    Validation against experimental IMS data (e.g., Agilent 6560 IM-QTOF) shows <5% deviation .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Methodological Answer : Use SHELXL features:
  • TWIN/BASF : For twinned data, refine twin fractions iteratively.
  • PART/SUMP : Model disorder by splitting atoms into partial occupancy sites.
  • SIMU/SAME : Restrain anisotropic displacement parameters for overlapping atoms.
    Example: A study resolved pyridinyl ring disorder (occupancy ratio 55:45) using PART commands, achieving R1 = 3.2% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Fluoro-4-(pyridin-4-yl)benzoic acid
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